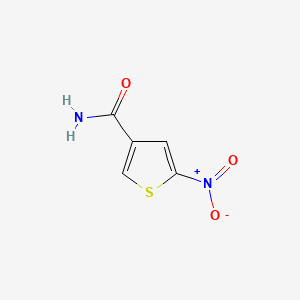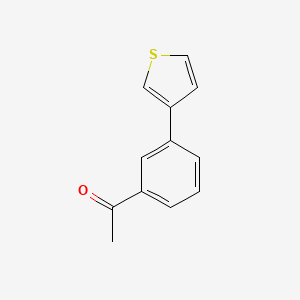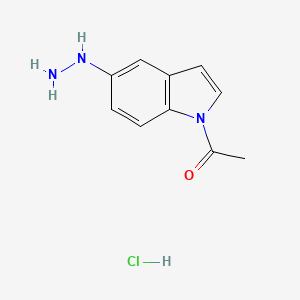![molecular formula C12H20O10 B12077331 4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)
4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neocarrabiose is a disaccharide derived from the hydrolysis of carrageenan, a sulfated polysaccharide found in red seaweeds It consists of two sugar units: 3,6-anhydro-α-D-galactopyranose and β-D-galactopyranose, with sulfate groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: These enzymes cleave the β-(1→4) glycosidic bonds in carrageenan, resulting in the formation of neocarrabiose and other oligosaccharides .
Industrial Production Methods: Industrial production of neocarrabiose involves the cultivation of marine bacteria that produce carrageenases. These bacteria are grown under controlled conditions to optimize enzyme production. The enzymes are then harvested and used to hydrolyze carrageenan, yielding neocarrabiose .
Analyse Chemischer Reaktionen
Types of Reactions: Neocarrabiose undergoes various chemical reactions, including hydrolysis, oxidation, and sulfation. The hydrolysis of neocarrabiose can be catalyzed by specific enzymes, resulting in the formation of monosaccharides .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using carrageenases.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize neocarrabiose.
Sulfation: Sulfating agents like sulfur trioxide can introduce additional sulfate groups to neocarrabiose.
Major Products: The primary products of these reactions include monosaccharides, neocarrabiose sulfate, and other sulfated oligosaccharides .
Wissenschaftliche Forschungsanwendungen
Neocarrabiose has a wide range of applications in scientific research:
Wirkmechanismus
Neocarrabiose exerts its effects primarily through its interaction with enzymes and other biological molecules. The sulfate groups on neocarrabiose play a crucial role in its binding to enzymes, facilitating the hydrolysis of polysaccharides. The molecular targets include glycosidic bonds in carrageenan, which are cleaved by carrageenases to produce neocarrabiose .
Vergleich Mit ähnlichen Verbindungen
Neoagarobiose: Another disaccharide derived from agarose, similar in structure but lacking sulfate groups.
Neocarratetraose: A tetrasaccharide also derived from carrageenan, containing additional sugar units compared to neocarrabiose.
Uniqueness: Neocarrabiose is unique due to its specific sulfate groups and its derivation from carrageenan. This gives it distinct properties, such as its ability to form highly viscous solutions and its stability over a wide pH range .
Eigenschaften
IUPAC Name |
4-[(4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)10(7(16)11(18)20-3)22-12-8(17)9-6(15)4(21-12)2-19-9/h3-18H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMBOBQNPBCYER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B12077296.png)
![4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)
![L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)](/img/structure/B12077308.png)


![[[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12077322.png)



